Agaveside B
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Overview
Description
Agaveside B is a steroidal saponin, a class of organic compounds known for their diverse biological activities. It is derived from the plant Agave cantala Roxb. (Agavaceae) and has the molecular formula C55H90O26 . The compound is characterized by its complex glycosidic structure, which includes multiple sugar moieties attached to a steroidal aglycone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agaveside B involves the extraction of the compound from the Agave cantala plant. The process typically includes the following steps:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Agaveside B undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties.
Oxidation: The steroidal aglycone can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the aglycone, leading to different reduced forms of the compound.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glycosidases).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Aglycone (tigogenin) and various sugar moieties.
Oxidation: Oxidized derivatives of the aglycone.
Reduction: Reduced forms of the aglycone with modified functional groups.
Scientific Research Applications
Agaveside B has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroidal saponins and their chemical properties.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of natural products and supplements derived from Agave plants.
Mechanism of Action
The mechanism of action of Agaveside B involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Binding to Steroidal Receptors: The steroidal aglycone can bind to specific receptors in the body, modulating their activity.
Inhibiting Enzymes: this compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Inducing Apoptosis: The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Agaveside B is unique among steroidal saponins due to its specific glycosidic structure and biological activities. Similar compounds include:
Agavoside A: Another steroidal saponin from the Agave genus with similar but distinct biological properties.
Diosgenin: A well-known steroidal saponin with a simpler structure and different biological activities.
Properties
IUPAC Name |
2-[5-hydroxy-4-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H90O26/c1-21-7-12-55(72-18-21)22(2)34-30(81-55)14-27-25-6-5-23-13-24(8-10-53(23,3)26(25)9-11-54(27,34)4)73-51-46(80-50-43(69)40(66)37(63)31(15-56)74-50)45(39(65)32(16-57)75-51)78-52-47(79-49-42(68)36(62)29(60)20-71-49)44(38(64)33(17-58)76-52)77-48-41(67)35(61)28(59)19-70-48/h21-52,56-69H,5-20H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACSKEOLIDHUQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H90O26 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1167.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128232-93-9 |
Source
|
Record name | Agaveside B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128232939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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